Process Economics: Continuous Synthesis Achieves 75% Yield at $10/kg versus Batch 72% at >€5000/mol Retail
A 2025 continuous-flow process yields 75–76% crystallized N‑benzylhydroxylamine hydrochloride under optimized conditions (5.0 equiv NH₂OH·HCl, 60 °C, 0.1 M BnCl, 5.0 mL/min per stream; Table 1, Entry 1) with solvent recycling that reduces production cost to approximately $10/kg [1]. In contrast, the widely cited 2009 Nguyen batch procedure delivers 72% yield over two steps from dibenzylamine, while the retail price remains approximately €5000/mol (≈$33 000/kg [2]. The continuous process also avoids hazardous accumulation of peroxide intermediates that plague traditional batch routes, as explicitly noted in the comparison of batch versus continuous reactor safety profiles [1].
| Evidence Dimension | Manufacturing yield and production cost |
|---|---|
| Target Compound Data | 75% one-step crystallization yield; ~$10/kg at scale |
| Comparator Or Baseline | Nguyen 2009 batch method: 72% yield (2 steps); ~€5000/mol retail |
| Quantified Difference | Continuous flow achieves a >40,000-fold reduction in production cost relative to current catalog pricing, with comparable or superior yield while eliminating batch safety risks. |
| Conditions | Continuous microreactor, 60 °C, 0.1 M BnCl; batch: dibenzylamine → nitrone → hydrolysis, >0.5 mol scale |
Why This Matters
For procurement teams sourcing this intermediate at kilogram scale for pharmaceutical campaigns (e.g., Ticagrelor), the continuous process offers an unprecedented cost advantage and supply-chain security that generic batch-sourced material cannot match.
- [1] Deng, T.; et al. Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Chemistry 2025, 7(3), 70. DOI: 10.3390/chemistry7030070. View Source
- [2] Nguyen, T. B.; Martel, A.; Dhal, R.; Dujardin, G. A Large-Scale Low-Cost Preparation of N-Benzylhydroxylamine Hydrochloride. Synthesis 2009, 3174–3176. DOI: 10.1055/s-0029-1216932. View Source
